TCO-PEG2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
TCO-PEG2-amine is synthesized through a series of chemical reactions involving the attachment of a trans-cyclooctene (TCO) moiety to a polyethylene glycol (PEG) spacer, which is then linked to an amine group. The synthesis typically involves the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of stable amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
TCO-PEG2-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can react with activated esters or carboxyl groups to form stable amide bonds.
Click Chemistry Reactions: The TCO moiety reacts with tetrazine in an inverse electron demand Diels-Alder reaction, followed by a retro-Diels-Alder reaction to eliminate nitrogen gas.
Common Reagents and Conditions
EDC: Used as an activator for amide bond formation.
Tetrazine: Reacts with the TCO moiety in click chemistry reactions.
Major Products Formed
Amide Bonds: Formed through substitution reactions.
Conjugated Molecules: Formed through click chemistry reactions, often used in bioconjugation and molecular imaging.
Scientific Research Applications
TCO-PEG2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the selective degradation of target proteins in cellular studies.
Medicine: Employed in the development of targeted drug delivery systems and antibody-drug conjugates.
Industry: Used in the production of bioconjugate-based diagnostics and molecular imaging tools.
Mechanism of Action
TCO-PEG2-amine functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound connects two distinct ligands: one for an E3 ubiquitin ligase and the other for the target protein. This connection facilitates the ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
Similar Compounds
TCO-PEG8-amine: Another PEG-based linker with a longer PEG spacer.
TCO-PEG-DBCO: Contains a dibenzocyclooctyne (DBCO) moiety instead of an amine group.
TCO-PEG-Maleimide: Features a maleimide group for thiol-reactive conjugation.
Uniqueness
TCO-PEG2-amine is unique due to its specific combination of a TCO moiety, a short PEG spacer, and an amine group. This combination provides excellent versatility in bioorthogonal chemistry applications, enabling efficient and selective protein degradation .
Properties
Molecular Formula |
C15H28N2O4 |
---|---|
Molecular Weight |
300.39 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C15H28N2O4/c16-8-10-19-12-13-20-11-9-17-15(18)21-14-6-4-2-1-3-5-7-14/h1-2,14H,3-13,16H2,(H,17,18)/b2-1- |
InChI Key |
XCPPYCGUCZZMQS-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCN |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCN |
Origin of Product |
United States |
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